molecular formula C6H8ClN3 B12289615 (5-Chloro-6-methylpyrazin-2-YL)methanamine

(5-Chloro-6-methylpyrazin-2-YL)methanamine

Cat. No.: B12289615
M. Wt: 157.60 g/mol
InChI Key: GRNJLVWQNSRSPH-UHFFFAOYSA-N
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Description

(5-Chloro-6-methylpyrazin-2-YL)methanamine is a pyrazine derivative featuring a chloro substituent at the 5-position and a methyl group at the 6-position on the pyrazine ring, with a methanamine (-CH2NH2) side chain. Pyrazines are nitrogen-containing heterocycles known for their role in coordination chemistry, pharmaceuticals, and agrochemicals. The chloro and methyl groups in this compound modulate electronic and steric properties, influencing its reactivity, solubility, and binding affinity toward metal ions or biological targets .

Properties

Molecular Formula

C6H8ClN3

Molecular Weight

157.60 g/mol

IUPAC Name

(5-chloro-6-methylpyrazin-2-yl)methanamine

InChI

InChI=1S/C6H8ClN3/c1-4-6(7)9-3-5(2-8)10-4/h3H,2,8H2,1H3

InChI Key

GRNJLVWQNSRSPH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN=C1Cl)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent amination step can be achieved using ammonia or amine derivatives under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of (5-Chloro-6-methylpyrazin-2-yl)methanamine may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-6-methylpyrazin-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and appropriate catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce various substituted pyrazine derivatives .

Scientific Research Applications

(5-Chloro-6-methylpyrazin-2-yl)methanamine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of (5-Chloro-6-methylpyrazin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-(Pyrazin-2-yl)-N-(pyridine-2-ylmethyl)methanamine

Structural Differences :

  • Core Heterocycle : Pyrazine (two nitrogen atoms at 1,4-positions) vs. pyridine (one nitrogen).
  • Substituents : The target compound has 5-Cl and 6-CH3 on pyrazine, whereas this analog has a pyridine-2-ylmethyl group attached to the methanamine nitrogen.

Functional Differences :

  • In Zn(II) ion-sensing probes, the pyridine-containing analog (Probe B) exhibited weaker Zn(II) binding and reduced fluorescence compared to a dipicolylamine-based probe (Probe A). This is attributed to lower basicity of the pyridine-linked methanamine, reducing metal coordination efficiency .

Key Data :

Compound Zn(II) Binding Affinity Fluorescence Intensity
Target Compound (Probe B) Moderate Lower
Dipicolylamine Probe (Probe A) High Higher

N-Methyl-1-(1,3,5-trimethyl-1H-pyrazole-4-yl)methanamine

Structural Differences :

  • Core Heterocycle : Pyrazole (two adjacent nitrogen atoms) vs. pyrazine.
  • Substituents : Three methyl groups on pyrazole and an N-methylated methanamine.

Functional Differences :

  • Reacts with sulfonyl chlorides to form sulfonamide derivatives (e.g., Compound 1–9 in ). The pyrazole’s electron-rich environment enhances nucleophilicity, enabling efficient sulfonylation. In contrast, the target compound’s pyrazine ring may exhibit different reactivity due to its electron-deficient nature .

(6-Chloropyridin-2-yl)methanamine Dihydrochloride

Structural Differences :

  • Core Heterocycle : Pyridine (one nitrogen) vs. pyrazine.
  • Substituents : Chloro at pyridine’s 6-position vs. 5-Cl/6-CH3 on pyrazine.

Functional Differences :

  • The dihydrochloride salt form enhances water solubility compared to the free base of the target compound. Pyridine’s lower basicity (pKa ~1.7 for pyridine vs. ~0.6 for pyrazine) may reduce metal-binding efficiency but improve bioavailability in pharmaceutical contexts .

Solubility Comparison :

Compound Solubility in Water (g/L) Salt Form
Target Compound Low (Free Base) No
(6-Chloropyridin-2-yl)methanamine High Dihydrochloride

(5-Tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)methanamine

Structural Differences :

  • Core Heterocycle : Pyrrolo[2,3-b]pyrazine (fused pyrrole-pyrazine) vs. simple pyrazine.
  • Substituents : Tosyl (p-toluenesulfonyl) group at the 5-position.

Functional Differences :

  • The tosyl group acts as a protective/leaving group, enabling further derivatization (e.g., trifluoro-propan-1-amine synthesis in ).

N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine

Structural Differences :

  • Core Heterocycle : Benzimidazole (fused benzene-imidazole) vs. pyrazine.
  • Substituents : 4-Chlorophenyl group attached to methanamine.

Functional Differences :

  • Exhibits herbicidal activity in wheat germination studies ().

[(2RS)-7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methanamine

Structural Differences :

  • Core Heterocycle : Benzodiazepine (tricyclic structure) vs. pyrazine.
  • Substituents : 7-Cl and 2-fluorophenyl groups.

Functional Differences :

  • As a benzodiazepine impurity, this compound highlights structural complexity in pharmaceuticals. The target compound’s simpler pyrazine structure may offer advantages in synthetic scalability .

Data Tables

Table 1: Structural Comparison

Compound Core Heterocycle Key Substituents Functional Group
Target Compound Pyrazine 5-Cl, 6-CH3 -CH2NH2
1-(Pyrazin-2-yl)-N-(pyridine-2-ylmethyl)methanamine Pyrazine + Pyridine Pyridine-2-ylmethyl -CH2NH2
N-Methyl-1-(1,3,5-trimethyl-1H-pyrazole-4-yl)methanamine Pyrazole 1,3,5-CH3, N-CH3 -CH2NHCH3

Table 2: Functional Comparison

Compound Primary Application Key Property
Target Compound Metal-ion probes Moderate Zn(II) affinity
(6-Chloropyridin-2-yl)methanamine Pharmaceuticals High water solubility
N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine Agrochemicals Herbicidal activity

Biological Activity

(5-Chloro-6-methylpyrazin-2-YL)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

The compound has a molecular formula of C7_7H9_9ClN2_2 and features a pyrazine ring substituted with a chlorine atom at the 5-position and a methyl group at the 6-position. This unique structure contributes to its reactivity and biological properties.

The biological activity of (5-Chloro-6-methylpyrazin-2-YL)methanamine is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. Ongoing research aims to elucidate these interactions further, which are essential for understanding its therapeutic potential.

Antimicrobial Activity

Research indicates that (5-Chloro-6-methylpyrazin-2-YL)methanamine exhibits notable antimicrobial properties. A study evaluated its efficacy against several bacterial strains, revealing moderate to good antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined for various strains, demonstrating its potential as an antimicrobial agent.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Anticancer Activity

The compound has also been studied for its anticancer properties. Various derivatives of pyrazine compounds, including (5-Chloro-6-methylpyrazin-2-YL)methanamine, have shown cytotoxic effects against different cancer cell lines. For instance, in vitro studies reported IC50_{50} values indicating significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

Cell Line IC50_{50} (µM)
MCF-712.5
A54915

Study 1: Antimicrobial Efficacy

In a study conducted by researchers investigating novel pyrazine derivatives, (5-Chloro-6-methylpyrazin-2-YL)methanamine was synthesized and screened against four bacterial strains: Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. The compound demonstrated varying degrees of antibacterial activity, with the lowest MIC observed against Staphylococcus aureus at 16 µg/mL .

Study 2: Anticancer Potential

A separate investigation focused on the anticancer potential of this compound involved screening against multiple cancer cell lines. The results indicated that it effectively inhibited cell proliferation in both MCF-7 and A549 cell lines, with IC50_{50} values of 12.5 µM and 15 µM respectively. The study highlighted the mechanism involving apoptosis induction in cancer cells .

Comparative Analysis with Similar Compounds

Comparative studies with similar compounds have shown that the presence of the chlorine atom significantly enhances the biological activity of (5-Chloro-6-methylpyrazin-2-YL)methanamine compared to non-chlorinated analogs.

Compound Antimicrobial Activity Anticancer Activity
(5-Chloro-6-methylpyrazin-2-YL)methanamineModerateSignificant
(6-Methylpyrazin-2-YL)methanamineLowModerate
(5-Methylpyrazin-2-YL)methanamineLowLow

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